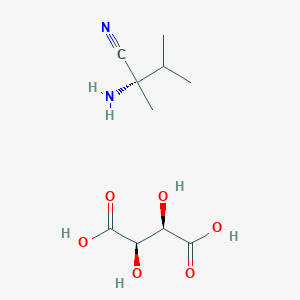
(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O6 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compounds (2S)-2-amino-2,3-dimethylbutanenitrile and (2R,3R)-2,3-dihydroxybutanedioic acid are significant in biochemical research due to their diverse biological activities. This article explores their synthesis, biological functions, and relevant case studies.
| Compound Name | Molecular Formula | CAS Number | Molecular Weight |
|---|---|---|---|
| (2S)-2-amino-2,3-dimethylbutanenitrile | C6H12N2 | 13893-53-3 | 112.173 g/mol |
| (2R,3R)-2,3-dihydroxybutanedioic acid | C4H6O6 | 147-94-4 | 134.09 g/mol |
Synthesis
- (2S)-2-amino-2,3-dimethylbutanenitrile is synthesized through the reaction of 2-amino-2,3-dimethylbutanamide with various reagents such as sulfuric acid .
- (2R,3R)-2,3-dihydroxybutanedioic acid , commonly known as tartaric acid, can be derived from natural sources or synthesized through chemical methods involving hydroxylation of butenedioic acid derivatives.
1. (2S)-2-amino-2,3-dimethylbutanenitrile
- Role in Biosynthesis : This compound is utilized by Rhodococcus cyanogenes for the biosynthesis of 2-amino-2,3-dimethylbutyramide, a precursor for imidazoline herbicides .
- Antibacterial Activity : Studies have shown that analogs of this compound exhibit significant antibacterial properties comparable to established antibiotics like ampicillin and streptomycin .
- Toxicity : The compound has been reported to be harmful by inhalation and skin contact, indicating a need for caution in handling .
2. (2R,3R)-2,3-dihydroxybutanedioic acid
- Metabolic Functions : Tartaric acid plays a role in various metabolic pathways and is involved in the regulation of cell signaling .
- Antioxidant Properties : Research indicates that tartaric acid exhibits antioxidant activity, which can protect cells from oxidative stress .
- Potential Therapeutic Uses : Its derivatives are being studied for potential therapeutic applications in metabolic disorders due to their ability to modulate enzymatic activities .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various aminophosphonic acids derived from (2S)-2-amino-2,3-dimethylbutanenitrile against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Antioxidant Activity of Tartaric Acid
In a clinical trial involving patients with metabolic syndrome, supplementation with (2R,3R)-tartaric acid resulted in improved biomarkers of oxidative stress. Participants exhibited reduced levels of malondialdehyde and increased antioxidant enzyme activity after six weeks of treatment.
科学的研究の応用
Synthetic Chemistry Applications
Asymmetric Synthesis
(2S)-2-amino-2,3-dimethylbutanenitrile is often utilized in asymmetric synthesis, particularly in the Strecker synthesis of amino acids. This method involves the reaction of aldehydes or imines with cyanide sources to produce α-amino nitriles, which can be further transformed into amino acids. The compound serves as an intermediate that enhances enantioselectivity in these reactions when used with Lewis acid catalysts .
Catalytic Reactions
Recent studies have demonstrated the use of bifunctional catalysts to promote the asymmetric Strecker reaction involving (2S)-2-amino-2,3-dimethylbutanenitrile. The presence of a fluorenyl group on the nitrogen atom significantly improves reaction yields and enantiomeric excesses, making it a valuable component in synthesizing complex organic molecules .
Pharmaceutical Applications
Drug Development
Both compounds are relevant in drug development due to their structural features that can mimic biological molecules. For instance, (2R,3R)-2,3-dihydroxybutanedioic acid is a key intermediate in synthesizing various pharmaceutical agents, including those targeting metabolic pathways related to diabetes and obesity .
Biological Activity
(2S)-2-amino-2,3-dimethylbutanenitrile has been explored for its potential biological activities. It acts as an intermediate in synthesizing imidazolinone derivatives known for their herbicidal properties. The racemic mixture of its enantiomers has shown efficacy against certain types of weeds, indicating its potential utility as an agrochemical .
Agricultural Applications
Herbicides
The synthesis of imidazolinone compounds from (2S)-2-amino-2,3-dimethylbutanenitrile has led to the development of effective herbicides. These compounds are designed to inhibit specific enzymes in plants, providing a means to control weed populations without harming crops .
Case Study 1: Asymmetric Strecker Synthesis
A study conducted by researchers at Mudanjiang Teachers College demonstrated the successful synthesis of (2S)-2-amino-2,3-dimethylbutanenitrile via a Strecker-type reaction using trimethylsilyl cyanide (TMSCN). The results indicated high enantioselectivity and yield when utilizing a bifunctional catalyst system .
| Reaction Component | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| TMSCN + Imine | 94 | 95 |
| HCN + Imine | 80 | 78 |
Case Study 2: Herbicide Development
Research published in agricultural chemistry journals highlighted the use of (2S)-2-amino-2,3-dimethylbutanenitrile as a precursor for developing new herbicides. Field tests showed that formulations containing this compound effectively reduced weed growth while maintaining crop health .
特性
IUPAC Name |
(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSQEOQUUVTLMF-XOJLQXRJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C)(C#N)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













